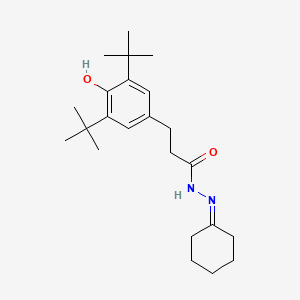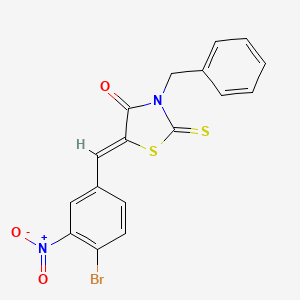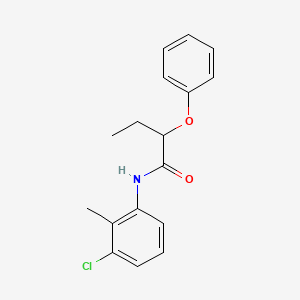
N'-cyclohexylidene-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexylidene-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanohydrazide, also known as CPPH, is a synthetic compound that has gained attention in the field of pharmaceutical research due to its potential therapeutic applications. CPPH is a hydrazide derivative of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, which is a well-known antioxidant. CPPH has been synthesized using various methods, and its mechanism of action has been studied in detail.
Wissenschaftliche Forschungsanwendungen
N'-cyclohexylidene-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanohydrazide has been studied for its potential therapeutic applications in various diseases. It has been shown to have antioxidant, anti-inflammatory, and anticancer properties. N'-cyclohexylidene-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanohydrazide has been tested in vitro and in vivo for its ability to scavenge free radicals and protect cells from oxidative stress. It has also been shown to inhibit the expression of pro-inflammatory cytokines and reduce inflammation in animal models. In addition, N'-cyclohexylidene-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanohydrazide has been tested for its ability to induce apoptosis in cancer cells and inhibit tumor growth.
Wirkmechanismus
N'-cyclohexylidene-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanohydrazide exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the expression of pro-inflammatory cytokines. It has been shown to activate the Nrf2/ARE pathway, which is a key regulator of antioxidant and cytoprotective genes. N'-cyclohexylidene-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanohydrazide also inhibits the NF-κB pathway, which is a major mediator of inflammation. In addition, N'-cyclohexylidene-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanohydrazide induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects
N'-cyclohexylidene-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanohydrazide has been shown to have beneficial effects on various biochemical and physiological parameters. It has been shown to reduce oxidative stress and inflammation in animal models of diseases such as diabetes, Alzheimer's disease, and Parkinson's disease. N'-cyclohexylidene-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanohydrazide has also been shown to reduce tumor growth and metastasis in animal models of cancer. In addition, N'-cyclohexylidene-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanohydrazide has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N'-cyclohexylidene-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been shown to have low toxicity and good bioavailability. However, there are also some limitations to using N'-cyclohexylidene-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanohydrazide in lab experiments. It can be expensive to synthesize, and its solubility in aqueous solutions can be limited. In addition, more research is needed to determine its optimal dosage and administration route for different diseases.
Zukünftige Richtungen
There are several future directions for research on N'-cyclohexylidene-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanohydrazide. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. N'-cyclohexylidene-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanohydrazide has been shown to improve cognitive function and memory in animal models of these diseases, and further research is needed to determine its efficacy in humans. Another area of interest is its potential as an anticancer agent. N'-cyclohexylidene-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanohydrazide has been shown to induce apoptosis in cancer cells and inhibit tumor growth, and further research is needed to determine its potential as a cancer therapy. Finally, more research is needed to determine the optimal dosage and administration route for N'-cyclohexylidene-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanohydrazide in different diseases.
Synthesemethoden
N'-cyclohexylidene-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanohydrazide can be synthesized using various methods. One of the most common methods involves the reaction of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid with cyclohexyl isocyanate and hydrazine hydrate in the presence of a catalyst. The resulting product is then purified using column chromatography. Other methods involve the use of different starting materials and reaction conditions.
Eigenschaften
IUPAC Name |
N-(cyclohexylideneamino)-3-(3,5-ditert-butyl-4-hydroxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O2/c1-22(2,3)18-14-16(15-19(21(18)27)23(4,5)6)12-13-20(26)25-24-17-10-8-7-9-11-17/h14-15,27H,7-13H2,1-6H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHUSUKGTUUDCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NN=C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylideneamino)-3-(3,5-ditert-butyl-4-hydroxyphenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5217973.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide](/img/structure/B5217981.png)
![2-chloro-N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5217984.png)
![4-chloro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide](/img/structure/B5218009.png)
![N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide](/img/structure/B5218017.png)

![4-(2,5-dioxo-1-pyrrolidinyl)-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B5218037.png)
![4-(5-bromo-2-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5218041.png)

![ethyl 2-[(8-iodo-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate](/img/structure/B5218057.png)
![4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B5218061.png)
![1-{1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5218070.png)
![5-(4-chlorophenyl)-N-{[(4-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5218077.png)
![4-phenyl-N-{1-[1-(1,3-thiazol-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5218083.png)